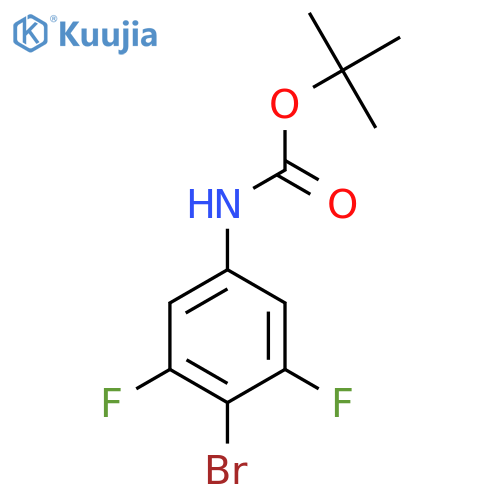

Cas no 2003714-19-8 (tert-butyl (4-bromo-3,5-difluorophenyl)carbamate)

tert-butyl (4-bromo-3,5-difluorophenyl)carbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl (4-bromo-3,5-difluorophenyl)carbamate

- 2003714-19-8

- EN300-3621987

- tert-butyl N-(4-bromo-3,5-difluorophenyl)carbamate

-

- インチ: 1S/C11H12BrF2NO2/c1-11(2,3)17-10(16)15-6-4-7(13)9(12)8(14)5-6/h4-5H,1-3H3,(H,15,16)

- InChIKey: KURVUPSNYGCCJQ-UHFFFAOYSA-N

- SMILES: BrC1=C(C=C(C=C1F)NC(=O)OC(C)(C)C)F

計算された属性

- 精确分子量: 307.00195g/mol

- 同位素质量: 307.00195g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 17

- 回転可能化学結合数: 3

- 複雑さ: 271

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 3.4

- トポロジー分子極性表面積: 38.3Ų

tert-butyl (4-bromo-3,5-difluorophenyl)carbamate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-3621987-0.05g |

tert-butyl N-(4-bromo-3,5-difluorophenyl)carbamate |

2003714-19-8 | 95.0% | 0.05g |

$348.0 | 2025-03-18 | |

| Enamine | EN300-3621987-2.5g |

tert-butyl N-(4-bromo-3,5-difluorophenyl)carbamate |

2003714-19-8 | 95.0% | 2.5g |

$810.0 | 2025-03-18 | |

| Enamine | EN300-3621987-0.1g |

tert-butyl N-(4-bromo-3,5-difluorophenyl)carbamate |

2003714-19-8 | 95.0% | 0.1g |

$364.0 | 2025-03-18 | |

| Enamine | EN300-3621987-5.0g |

tert-butyl N-(4-bromo-3,5-difluorophenyl)carbamate |

2003714-19-8 | 95.0% | 5.0g |

$1199.0 | 2025-03-18 | |

| Enamine | EN300-3621987-1.0g |

tert-butyl N-(4-bromo-3,5-difluorophenyl)carbamate |

2003714-19-8 | 95.0% | 1.0g |

$414.0 | 2025-03-18 | |

| Enamine | EN300-3621987-0.25g |

tert-butyl N-(4-bromo-3,5-difluorophenyl)carbamate |

2003714-19-8 | 95.0% | 0.25g |

$381.0 | 2025-03-18 | |

| 1PlusChem | 1P01XER1-1g |

TERT-BUTYL (4-BROMO-3,5-DIFLUOROPHENYL)CARBAMATE |

2003714-19-8 | 95% | 1g |

$76.00 | 2023-12-19 | |

| Enamine | EN300-3621987-0.5g |

tert-butyl N-(4-bromo-3,5-difluorophenyl)carbamate |

2003714-19-8 | 95.0% | 0.5g |

$397.0 | 2025-03-18 | |

| Enamine | EN300-3621987-10.0g |

tert-butyl N-(4-bromo-3,5-difluorophenyl)carbamate |

2003714-19-8 | 95.0% | 10.0g |

$1778.0 | 2025-03-18 |

tert-butyl (4-bromo-3,5-difluorophenyl)carbamate 関連文献

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

-

Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869

-

9. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

tert-butyl (4-bromo-3,5-difluorophenyl)carbamateに関する追加情報

tert-butyl (4-bromo-3,5-difluorophenyl)carbamate: A Comprehensive Overview

The compound tert-butyl (4-bromo-3,5-difluorophenyl)carbamate (CAS No. 2003714-19-8) is a highly specialized organic compound with significant applications in various fields, particularly in the pharmaceutical and agricultural industries. This compound is characterized by its unique structure, which includes a tert-butyl group attached to a carbamate functional group, further substituted with bromine and fluorine atoms on the aromatic ring. The presence of these substituents imparts distinctive chemical and physical properties to the molecule, making it a valuable compound for research and development.

Recent studies have highlighted the importance of tert-butyl (4-bromo-3,5-difluorophenyl)carbamate in the synthesis of bioactive compounds. Researchers have demonstrated that this compound serves as an efficient precursor for the development of novel agrochemicals and pharmaceutical agents. For instance, its role in the synthesis of herbicides has been extensively explored, with findings indicating that it can be transformed into highly effective weed control agents through simple chemical modifications.

The structural features of tert-butyl (4-bromo-3,5-difluorophenyl)carbamate make it an ideal candidate for various synthetic pathways. The bromine and fluorine substituents on the aromatic ring enhance its reactivity and selectivity in nucleophilic substitution reactions. This property has been leveraged in the development of advanced materials and specialty chemicals. Furthermore, the tert-butyl group provides steric protection during certain reaction steps, ensuring high yields and purity in the final product.

From a chemical standpoint, tert-butyl (4-bromo-3,5-difluorophenyl)carbamate exhibits excellent stability under standard storage conditions. Its melting point and boiling point are well-documented, making it suitable for use in both laboratory settings and industrial applications. Additionally, its solubility properties have been studied in detail, with findings indicating that it is highly soluble in organic solvents but sparingly soluble in water. This characteristic is particularly advantageous for its use in solvent-based formulations.

Recent advancements in green chemistry have also brought attention to tert-butyl (4-bromo-3,5-difluorophenyl)carbamate as a potential candidate for eco-friendly synthetic processes. Researchers have explored its use in catalytic reactions that minimize waste generation and reduce environmental impact. These studies underscore its versatility and potential for sustainable chemical manufacturing.

In conclusion, tert-butyl (4-bromo-3,5-difluorophenyl)carbamate (CAS No. 2003714-19-8) is a multifaceted compound with a wide range of applications across diverse industries. Its unique structure, combined with its favorable chemical properties, positions it as a key component in modern chemical synthesis. As research continues to uncover new applications and optimizations for this compound, its significance in both academic and industrial settings is expected to grow further.

2003714-19-8 (tert-butyl (4-bromo-3,5-difluorophenyl)carbamate) Related Products

- 2172624-81-4(4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-2-methylbut-2-enoic acid)

- 1512208-47-7(1-(2,2-dimethylpropyl)cyclopentan-1-amine)

- 2171272-05-0(2-(2R)-1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoylpyrrolidin-2-ylacetic acid)

- 1427380-71-9(1-6-(aminomethyl)-2-methylpyridin-3-ylethan-1-ol dihydrochloride)

- 2228404-67-7(5-(7-chloro-1,3-dioxaindan-5-yl)-1-methyl-1H-pyrazol-4-amine)

- 1891419-76-3(1-(5-chloro-1H-indol-2-yl)-2-methylpropan-2-ol)

- 114365-07-0(4-(cyanomethyl)benzamide)

- 38089-02-0(3'-Methoxy-[1,1'-biphenyl]-2-amine)

- 1807416-42-7(2-Fluoro-3-iodopyridine-5-acrylic acid)

- 2319838-88-3(3,3-diphenyl-1-{2-(2H-1,2,3-triazol-2-yl)methylpyrrolidin-1-yl}propan-1-one)